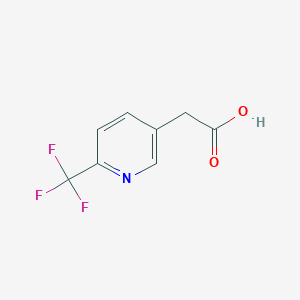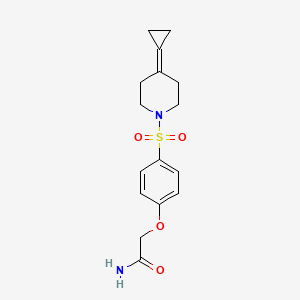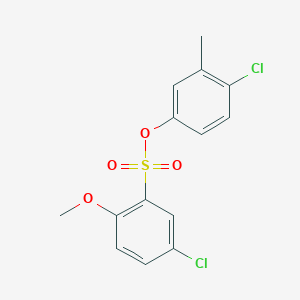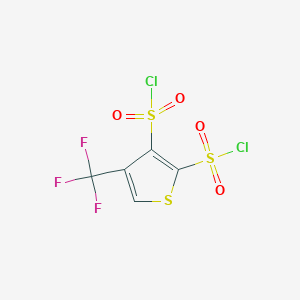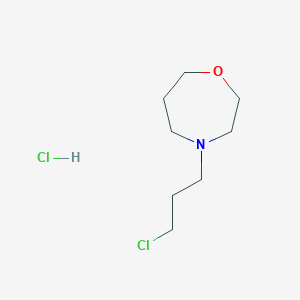
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” is a chemical compound. Its derivatives are present in more than twenty classes of pharmaceuticals . It’s an important synthetic fragment for designing drugs .
Synthesis Analysis
The synthesis of “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” involves a three-step reaction using diethanolamine and 3-chloroaniline as raw materials .Molecular Structure Analysis
The molecular structure of “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” is represented by the empirical formula C13H18Cl2N2 · HCl . Its molecular weight is 309.66 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride” include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Chemical Properties
A study outlines the synthesis of tetrahydro-1,3-oxazepines, which involves the regioselective intramolecular amination of cyclopropylmethyl cation, a process potentially related to or indicative of methods for synthesizing structures similar to "4-(3-Chloropropyl)-1,4-oxazepane hydrochloride" (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2015). This synthesis demonstrates the efficiency and diastereoselectivity of forming oxazepine derivatives, which are significant for developing pharmacologically active compounds.
Another research effort focused on the synthesis of 1,4-oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses, highlighting a multi-step process that begins with the cleavage of an oxirane ring followed by several transformations to eventually form complex cyclic structures (Tomáš Trtek et al., 2004). This work illustrates the versatility of oxazepane derivatives in synthesizing carbohydrate-related compounds, which could have implications for drug design and synthesis.
Potential Applications in Medicinal Chemistry
The development of new series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands signifies a direct application of oxazepane chemistry in the field of medicinal chemistry and drug discovery (K. Audouze, E. Nielsen, & D. Peters, 2004). These findings suggest the potential for "4-(3-Chloropropyl)-1,4-oxazepane hydrochloride" derivatives to serve as scaffolds for developing compounds with significant biological activity.
Future Directions
Piperidines, which include “4-(3-Chloropropyl)-1,4-oxazepane hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(3-chloropropyl)-1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO.ClH/c9-3-1-4-10-5-2-7-11-8-6-10;/h1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVOIVMJBHENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2608285.png)
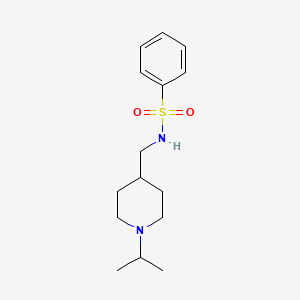
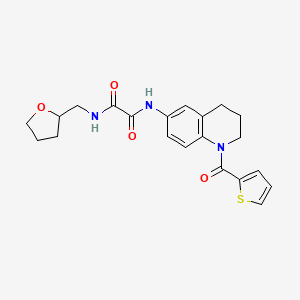
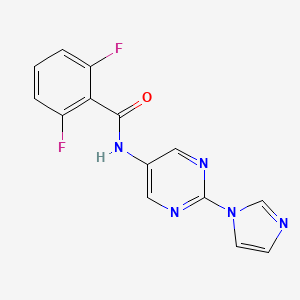
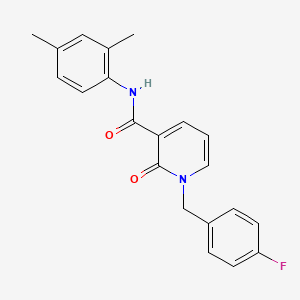
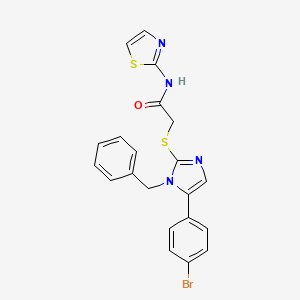
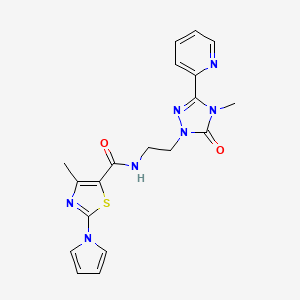
![Tert-butyl N-[(3-amino-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B2608293.png)
![(2S)-N-[(1S)-1-cyanoethyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B2608296.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2608297.png)
